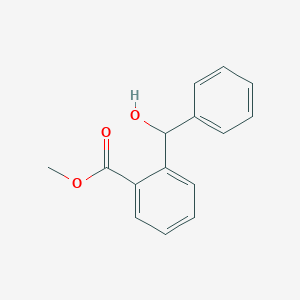
Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is commonly used in the fragrance industry due to its pleasant floral aroma. This compound is also found in various essential oils and is used in cosmetics and personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester typically involves the esterification of salicylic acid with benzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The general reaction is as follows:
Salicylic acid+Benzyl alcoholH2SO4Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to salicylic acid and benzyl alcohol under acidic or basic conditions.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used.
Major Products Formed
Hydrolysis: Salicylic acid and benzyl alcohol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical formulations due to its anti-inflammatory properties.
Industry: Widely used in the fragrance and cosmetic industries for its pleasant aroma and fixative properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic pathways . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid, benzyl ester: Similar structure but lacks the methyl ester group.
Benzyl o-hydroxybenzoate: Another ester of salicylic acid with similar properties.
Benzyl salicylate: Often used interchangeably with benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its pleasant aroma and fixative properties make it particularly valuable in the fragrance industry .
Propiedades
Número CAS |
73472-90-9 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 2-[hydroxy(phenyl)methyl]benzoate |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,14,16H,1H3 |
Clave InChI |
CKZLXBIDMFDBJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


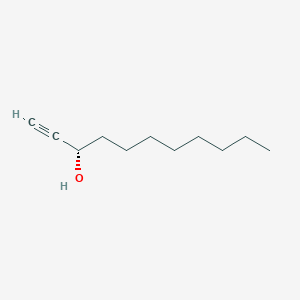
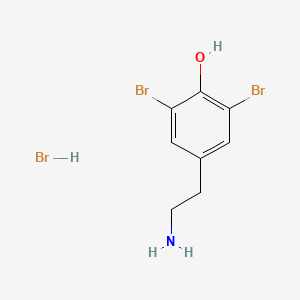
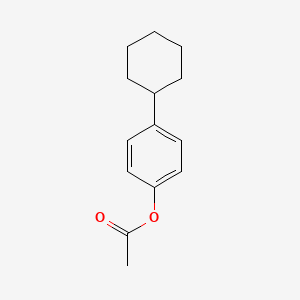
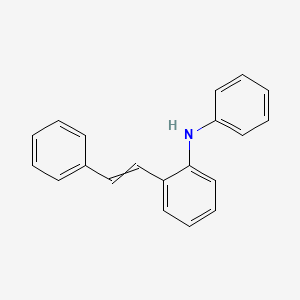
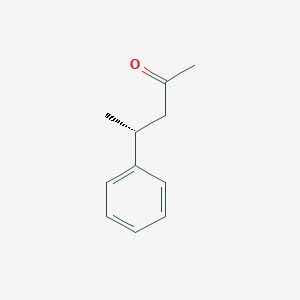
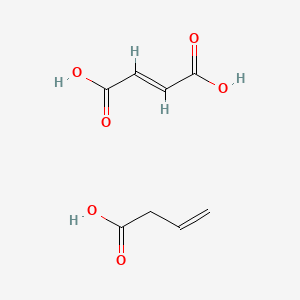
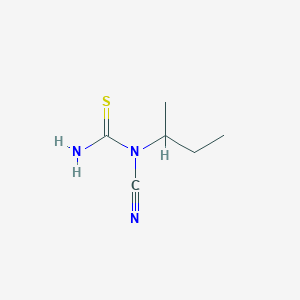
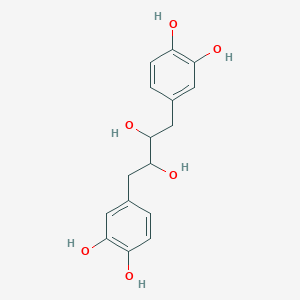

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)


![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
